Aminooxy-PEG8-methane HCl salt
Overview
Description
Aminooxy-PEG8-methane HCl salt is a polyethylene glycol (PEG) derivative that contains an aminooxy group and a methane group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds or with reductants to form hydroxylamine linkages .
Mechanism of Action
Target of Action
The primary target of Aminooxy-PEG8-methane HCl salt is the aldehyde group present in various biomolecules . The aminooxy group in the compound can react with the aldehyde group, forming an oxime bond .
Mode of Action
this compound interacts with its targets through a process known as bioconjugation . The aminooxy group in the compound reacts with an aldehyde group to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Biochemical Pathways
The compound’s ability to form oxime bonds with aldehyde groups suggests that it may influence a variety of biochemical pathways involving aldehyde-containing molecules .
Pharmacokinetics
The compound is a water-soluble peg reagent , which suggests that it may have good bioavailability. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .
Result of Action
The result of this compound’s action is the formation of an oxime bond with an aldehyde group . This reaction can be used to modify the properties of biomolecules, potentially influencing their function and interactions .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. The compound is very reactive and sensitive , suggesting that it may be affected by factors such as temperature, pH, and the presence of other reactive substances. It is recommended for immediate use (within 1 week) and cannot be stored for long term .
Biochemical Analysis
Biochemical Properties
The aminooxy group in Aminooxy-PEG8-methane HCl salt can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This property allows it to interact with various biomolecules, such as enzymes and proteins, that contain aldehyde groups.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehyde groups present in biomolecules . This reaction forms an oxime bond, or a hydroxylamine linkage if a reductant is used . This allows it to bind to and potentially influence the function of these biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxy-PEG8-methane HCl salt is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and methane groups. The specific synthetic routes and reaction conditions are proprietary and often vary between manufacturers.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with options for custom synthesis and bulk production .
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG8-methane HCl salt primarily undergoes bioconjugation reactions. The aminooxy group reacts with carbonyl-bearing biomolecules (such as ketones and aldehydes) to form oxime bonds. This reaction is chemoselective and hydrolytically stable, making it a popular choice for bioconjugation .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, reductants.
Conditions: Typically carried out in aqueous media at room temperature. .
Major Products
The major products formed from these reactions are oxime bonds or hydroxylamine linkages, depending on the presence of a reductant .
Scientific Research Applications
Aminooxy-PEG8-methane HCl salt finds applications in various fields of scientific research:
Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions
Biology: Facilitates the labeling and modification of biomolecules, aiding in the study of biological processes
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents
Comparison with Similar Compounds
Similar Compounds
- Aminooxy-PEG4-methane HCl salt
- Aminooxy-PEG12-methane HCl salt
- Aminooxy-PEG24-methane HCl salt
Uniqueness
Aminooxy-PEG8-methane HCl salt is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility in aqueous media and efficient bioconjugation .
Properties
IUPAC Name |
O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO9/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXIFMRAUATMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189652 | |
Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-52-5 | |
Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.